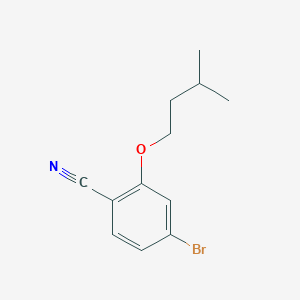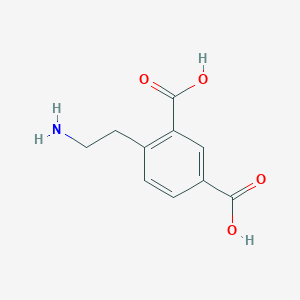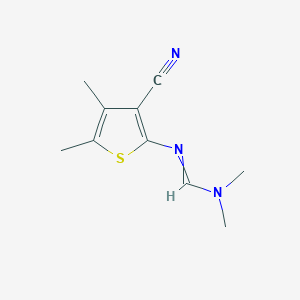![molecular formula C10H18O3 B1378597 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol CAS No. 1803582-80-0](/img/structure/B1378597.png)
3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol contains a total of 32 bonds. There are 14 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol is a liquid at room temperature . Its InChI code is 1S/C10H18O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9,11H,2-7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Synthesis of β-Lactones and Oxaspiro Skeletons : Research has demonstrated methodologies for synthesizing β-lactones and various oxaspiro skeletons. For instance, the aldolization of ketones with phenyl ester enolates has been utilized to produce compounds like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, showcasing the versatility of spirocyclic compounds in organic synthesis (Wedler & Schick, 2003).
Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : The nucleophilic ring-opening reaction of oxirane rings leads to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives, highlighting their potential as structural sub-units in bioactive compounds (Santos et al., 2000).
Spiroaminals in Synthetic Chemistry : Spiroaminals, such as those derived from 1-oxa-6-azaspiro compounds, are highlighted for their significant biological activities and present challenging targets for chemical synthesis. This indicates a keen interest in developing new synthetic strategies for these complex molecules (Sinibaldi & Canet, 2008).
Amberlyst-15-Catalyzed Intramolecular SN2′ Oxaspirocyclization : The application of Amberlyst-15 catalyzed intramolecular SN2′ oxaspirocyclizations of secondary allylic alcohols under mild conditions has been explored for the synthesis of various substituted oxaspiro systems. This methodology was applied to the total synthesis of spirocyclic ethers theaspirane and theaspirone, showcasing the synthetic utility of oxaspiro compounds (Young et al., 2000).
Stereochemical Preference in Biological Systems : The stereochemical preference of yeast epoxide hydrolase for O-axial C3 epimers of 1-oxaspiro[2.5]octanes was investigated, revealing insights into the biological actions and enzymatic detoxification of spiroepoxides. This highlights the relevance of oxaspiro compounds in understanding biological systems and potential therapeutic applications (Weijers et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3-ethoxy-7-oxaspiro[3.5]nonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDSMZFHOZVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)




![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)





![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)